PKI-166 (hydrochloride) is a synthetic, low-molecular-weight compound belonging to the pyrrolo-pyrimidine class of molecules. [] It is recognized in scientific literature as a potent, reversible, and selective inhibitor of the tyrosine kinase activity of specific epidermal growth factor receptors (EGFRs), mainly EGFR (also known as HER1 or ErbB1) and HER2 (also known as ErbB2). [, , , , , , ] This inhibitory action on EGFR signaling pathways makes PKI-166 a valuable tool in investigating the role of EGFRs in various cellular processes and disease models. [, , ]
PKI-166 was developed as part of a series of pyrrolopyrimidine derivatives aimed at targeting tyrosine kinases, specifically for inhibiting EGFR. The chemical structure is based on the pyrrolopyrimidine scaffold, which has been identified as a promising lead in the development of targeted cancer therapies . The compound is categorized under organic compounds with the following identifiers:
The synthesis of PKI-166 involves several key steps that utilize various chemical reactions to construct the pyrrolopyrimidine core. The general synthetic route includes:
Technical parameters such as reaction temperatures, solvent choices, and purification methods (e.g., recrystallization or chromatography) are critical for optimizing yield and purity .
The molecular structure of PKI-166 features a pyrrolopyrimidine core with specific substituents that confer its inhibitory properties against EGFR. Key structural characteristics include:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing how it fits into the ATP-binding pocket of EGFR .
PKI-166 can undergo various chemical reactions relevant to its functionality:
The mechanism of action for PKI-166 centers around its inhibition of EGFR tyrosine kinase activity. By binding competitively to the ATP-binding site, PKI-166 prevents ATP from accessing the active site, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. This inhibition results in:
Studies have indicated that PKI-166 demonstrates an IC50 value of approximately 0.7 nM against EGFR, showcasing its potency .
PKI-166 exhibits several important physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in therapeutic applications .
PKI-166 has several notable applications in scientific research:
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases (RTKs). Structurally, it comprises an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain [1] [4]. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways regulate fundamental cellular processes such as proliferation, differentiation, angiogenesis, and apoptosis evasion [1] [3]. In non-small cell lung cancer (NSCLC), adenocarcinoma subtypes exhibit EGFR overexpression in >60% of cases, while somatic EGFR mutations occur in 10-15% of Western and up to 50% of Asian patients [1] [10]. The most common oncogenic mutations—exon 19 deletions (Del19) and exon 21 L858R point mutations—cause constitutive kinase activation independent of ligand binding, rendering tumors "addicted" to EGFR signaling for survival and progression [1] [3]. This addiction paradigm established EGFR as a compelling therapeutic target.
Table 1: Common EGFR Mutations in NSCLC
Mutation Type | Frequency in NSCLC | Consequence | |
---|---|---|---|
Exon 19 Deletions | 46.7% of EGFR mutants | Constitutive kinase activation | |
L858R (Exon 21) | 44.0% of EGFR mutants | Altered ATP-binding affinity | |
Exon 18 Mutations | 2.2% of EGFR mutants | Impaired receptor regulation | |
T790M (Exon 20) | Acquired resistance mutation | Steric hindrance of inhibitor binding | [1] [10] |
EGFR tyrosine kinase inhibitors (TKIs) are classified by their mechanism of interaction with the kinase domain:
Reversible Inhibitors (First-Generation): These quinazoline-derived compounds (e.g., gefitinib, erlotinib) competitively bind the ATP-binding pocket through non-covalent interactions. They exhibit high selectivity for EGFR but are susceptible to resistance mutations like T790M, which increases ATP affinity and sterically blocks inhibitor access [4] [5] [9].
Irreversible Inhibitors (Second-Generation): Agents like afatinib and PKI-166 incorporate electrophilic acrylamide groups that form covalent bonds with cysteine 797 (C797) in the kinase domain. This covalent modification enables sustained target suppression and broader activity against ErbB family members (EGFR, HER2, HER4), potentially overcoming resistance to reversible inhibitors [3] [6] [9]. However, their multi-kinase activity may increase off-target effects.
Table 2: Classification of EGFR-TKIs by Mechanism
Generation | Inhibition Mechanism | Key Agents | Molecular Targets | |
---|---|---|---|---|
First | Reversible, competitive | Gefitinib, Erlotinib | EGFR | |
Second | Irreversible, covalent | Afatinib, PKI-166 | EGFR, HER2, HER4 | |
Third | Irreversible, mutant-selective | Osimertinib | EGFR T790M/L858R/Del19 | [3] [6] [9] |
PKI-166 (4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride) emerged in the early 2000s as a potent pyrrolopyrimidine-based EGFR/HER2 dual inhibitor. It was developed to address limitations of first-generation EGFR-TKIs through irreversible target inhibition and anti-angiogenic properties [2] [5]. Preclinical studies demonstrated nanomolar potency (IC₅₀ = 0.7 nM against EGFR kinase), with >3,000-fold selectivity over serine/threonine kinases [2] [8]. Its unique scaffold differentiated it from quinazoline-based inhibitors like gefitinib, offering potential advantages in overcoming primary and acquired resistance. Early development prioritized its use in EGFR-driven malignancies, particularly NSCLC and pancreatic cancer, where it showed efficacy in reducing metastasis and angiogenesis in murine models [2] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2